molecular formula C15H16F3N5O B2762784 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 443113-79-9

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

Cat. No.: B2762784
CAS No.: 443113-79-9
M. Wt: 339.322
InChI Key: SBKNETLGBJHOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide ( 443113-79-9) is a chemical compound with the molecular formula C 15 H 16 F 3 N 5 O and a molecular weight of 339.32 g/mol . It is a solid with a predicted density of 1.53 g/cm 3 and a melting point of 152-153 °C . This compound is a derivative of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, a series that has been identified as a promising hit in phenotypic screening campaigns against Trypanosoma cruzi , the parasite responsible for Chagas' disease . Optimization of the ATC series has demonstrated that strategic modifications to the substituents on the triazole core can lead to significant improvements in potency, aqueous solubility, and metabolic stability, which are crucial for drug development . The ATC chemotype is considered highly novel with little precedent in medicinal chemistry, making it a valuable template for probing new biological targets and structure-activity relationships (SAR) . The cyclopentyl amide and 3-(trifluoromethyl)phenyl substituents on this particular analogue are typical of modifications explored to optimize interactions with hydrophobic binding pockets and enhance physicochemical properties . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating new therapeutic areas in infectious diseases and beyond. Notice to Researchers: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)9-4-3-7-11(8-9)23-13(19)12(21-22-23)14(24)20-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKNETLGBJHOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne. This step often employs copper(I) catalysis under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclopentyl boronic acid derivative.

    Incorporation of the Trifluoromethylphenyl Group: This step can involve a Friedel-Crafts acylation reaction or a similar electrophilic aromatic substitution to introduce the trifluoromethylphenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 5 of the triazole ring participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DCM) to form N-acylated derivatives, enhancing lipophilicity for pharmaceutical applications.

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives, commonly used to modulate bioactivity.

Example Reaction :

5-amino-triazole+RCOClpyridine5-RCONH-triazole+HCl\text{5-amino-triazole} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{5-RCONH-triazole} + \text{HCl}

Triazole Ring Reactivity

The 1,2,3-triazole core enables cycloaddition and coordination chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The triazole nitrogen atoms act as ligands for transition metals, facilitating click chemistry applications. This reactivity is exploited in bioconjugation and polymer synthesis .

  • Electrophilic Substitution : The electron-deficient triazole ring undergoes halogenation (e.g., bromination) at position 4 under mild Lewis acid catalysis (FeCl₃/CCl₄).

Key Mechanistic Insight :
The trifluoromethyl group (-CF₃) deactivates the adjacent phenyl ring, directing electrophiles to the triazole moiety .

Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Yields carboxylic acid derivatives.

  • Basic Hydrolysis (NaOH/EtOH, Δ): Produces carboxylate salts, useful for salt formation in drug formulation.

Conditions and Yields :

Reaction TypeConditionsProductYield (%)
Acidic6M HCl, 12hCarboxylic acid85–90
Basic2M NaOH, 8hSodium carboxylate78–82

Trifluoromethylphenyl Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group undergoes selective substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to -CF₃.

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility .

Electronic Effects :
The -CF₃ group acts as a strong electron-withdrawing meta-director, stabilizing intermediates through inductive effects .

Metal-Catalyzed Cross-Coupling Reactions

The triazole and aryl halide-like behavior enables coupling reactions:

  • Suzuki-Miyaura : Palladium-catalyzed coupling with aryl boronic acids modifies the cyclopentyl or phenyl substituents.

  • Buchwald-Hartwig Amination : Introduces secondary amines at the triazole ring using Pd/Xantphos catalysts .

Synthetic Application :
These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity Through Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

  • Kinase Inhibition : Binds ATP pockets via hydrogen bonding (triazole NH) and hydrophobic interactions (cyclopentyl/-CF₃ groups).

  • Enzyme Modulation : The carboxamide moiety mimics peptide bonds, inhibiting proteases and hydrolases.

Comparative Reactivity of Triazole Derivatives

Feature5-amino-N-cyclopentyl-1-[3-TFM-phenyl]triazole1,4-Disubstituted Triazoles
Amino Group Reactivity High (unsubstituted -NH₂)Low (often protected)
-CF₃ Influence Enhances electrophilic substitutionMinimal
Metal Coordination Strong (N1, N2 sites)Moderate (N1 only)

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide, have been reported to exhibit various biological activities. These compounds often show:

  • Antifungal Activity : Triazoles are widely used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.
  • Antibacterial Properties : Some studies have indicated that triazole compounds can exhibit antibacterial effects, potentially making them candidates for new antimicrobial agents.

Modulation of Biological Targets

The compound's structure suggests potential interactions with various biological targets, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in many physiological processes and are common targets for drug development:

  • Allosteric Modulation : The unique structural features of triazoles may allow them to act as allosteric modulators, enhancing or inhibiting the activity of orthosteric ligands at GPCRs .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Versatile Synthetic Platform

The synthesis of this compound can be achieved through various methods typical for triazole compounds, such as:

  • Click Chemistry : Utilizing azides and alkynes to form triazoles through copper-catalyzed reactions.
  • Condensation Reactions : Involving the reaction of amines with carbonyl compounds to form amides, which can then be converted into triazoles .

Chemical Reactivity

The chemical reactivity of this compound can be explored through various reactions typical for triazoles, including:

  • Nucleophilic Substitution : The presence of the amino group allows for nucleophilic attack on electrophilic centers.
  • Formation of Metal Complexes : The nitrogen atoms in the triazole ring can coordinate with metal ions, potentially leading to new catalytic applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with other triazole derivatives is useful:

Compound NameStructureUnique Features
1-[2-(Trifluoromethyl)phenyl]-1H-triazoleStructureLacks cyclopentyl group; often used in fungicides.
4-Amino-1H-triazoleStructureSimpler structure; known for herbicidal properties.
5-Methyl-N-cyclopentyl-triazoleStructureSimilar cyclopentyl group; different substituents on triazole.

The combination of a trifluoromethyl group and a cyclopentyl substituent in this compound may enhance its lipophilicity and biological activity compared to simpler triazoles.

Future Research Directions

Given the promising biological activities and synthetic versatility of this compound, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and cyclopentyl groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations and Key Differences

The following table summarizes structural analogs and their substituents:

Compound Name R₁ (Position 1) R₄ (Carboxamide) Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)phenyl Cyclopentyl ~354.3 (estimated) Enhanced steric bulk; potential for unique receptor interactions
5-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyltriazole-4-carboxamide Phenyl 4-Cl-3-CF₃-phenyl 381.7 Increased halogenation; higher molecular weight
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-oxazol-4-yl]methyl}-N-(2-fluorophenyl) [2-(4-Ethoxyphenyl)-5-methyl-oxazol] 2-Fluorophenyl 424.4 Oxazole ring introduces π-π stacking potential; ethoxy group improves solubility
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)triazole-4-carboxamide 4-Fluorobenzyl 2,4-Difluorophenyl 347.3 Fluorine-rich; lower molecular weight; enhanced metabolic resistance

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated for the target compound), similar to analogs (~3.8). Fluorinated derivatives () show moderate logP (~2.9) due to polar fluorine atoms .

Biological Activity

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is often associated with various biological activities. The trifluoromethyl group enhances lipophilicity and biological potency, while the cyclopentyl moiety contributes to its structural diversity. The synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used in triazole chemistry .

Cytotoxicity Studies

Cytotoxicity assays have been conducted against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicate that the compound exhibits significant cytotoxic effects, with IC50 values comparable to or better than established chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Comparison
HCT-11612.22More potent than doxorubicin
MCF-714.16Comparable to standard drugs
HepG214.64Effective against liver cancer

These findings suggest that the compound can inhibit cell viability effectively across multiple cancer types, indicating broad-spectrum anticancer potential .

The mechanisms underlying the cytotoxic effects of this compound include:

  • Induction of Apoptosis : The compound has been shown to increase caspase-3 levels, a key marker for apoptosis, leading to programmed cell death in treated cells .
  • Cell Cycle Arrest : Studies indicate that the compound causes G2/M phase arrest in the cell cycle, preventing cancer cells from dividing .
  • Tubulin Inhibition : Molecular docking studies reveal that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances biological activity. Compounds with substituents that increase electron density on the phenyl ring tend to exhibit lower cytotoxicity, suggesting that optimal electronic properties are crucial for activity .

Case Studies

Recent research has demonstrated the efficacy of triazole-based compounds in various therapeutic contexts:

  • Antitumor Activity : A study reported that derivatives similar to this compound displayed IC50 values ranging from 6.8 to 10.4 µM against HT-29 cells, outperforming standard treatments like cisplatin .
  • Carbonic Anhydrase Inhibition : Related triazole analogs showed moderate inhibition against carbonic anhydrase-II, suggesting potential applications beyond oncology .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?

Answer:
The synthesis typically employs a one-pot, three-component reaction involving cyclopentylamine, 3-(trifluoromethyl)phenyl azide, and a carboxamide precursor, catalyzed by copper(I) iodide under mild conditions (60–80°C) . Key steps include:

  • Precursor activation : Use of sodium azide for triazole ring formation.
  • Catalytic optimization : Copper(I) iodide (0.1–0.3 mol%) enhances regioselectivity and yield (>75%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Basic: Which analytical methods are critical for structural validation?

Answer:
Multi-modal characterization is required:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., triazole proton at δ 8.1–8.3 ppm) and cyclopentyl group integration .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the trifluoromethylphenyl moiety .

Advanced: How do solvent polarity and substituent effects influence its enzyme inhibition potency?

Answer:
The trifluoromethyl group enhances electrophilicity , improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX). However, low aqueous solubility (logP ~3.5) limits bioavailability. Strategies include:

  • Solvent optimization : DMSO/PBS mixtures (≤5% DMSO) balance solubility and activity .
  • Derivatization : Introducing polar groups (e.g., sulfonamide) improves solubility without sacrificing potency .
  • Enzyme assays : Use fluorescence-based titration to quantify binding constants (KdK_d) under varying polarity conditions .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Answer:
Discrepancies often arise from assay variability or impurity interference . Mitigation strategies:

  • Standardize protocols : Use identical enzyme sources (e.g., recombinant human HDAC1) and buffer conditions (pH 7.4, 25°C) .
  • Control for impurities : Validate compound purity via HPLC (>98%) before assays .
  • Meta-analysis : Compare data across ≥3 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict its structure-activity relationships (SAR) for drug design?

Answer:
In silico approaches prioritize key modifications:

  • Docking simulations (AutoDock Vina) : Model interactions with target proteins (e.g., HDACs) to identify critical hydrogen bonds (e.g., triazole NH with Glu98) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity using multivariate regression .
  • MD simulations : Assess conformational stability of the cyclopentyl group in aqueous environments (100 ns trajectories) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent models : Administer 10–50 mg/kg orally or intravenously; monitor plasma half-life (t1/2t_{1/2}) via LC-MS/MS .
  • Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies in rats, focusing on hepatic enzymes (ALT/AST) and renal biomarkers .
  • Tissue distribution : Use radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs (e.g., liver, tumors) .

Advanced: How does the trifluoromethyl group impact metabolic stability?

Answer:
The CF3_3 group reduces cytochrome P450-mediated oxidation , prolonging half-life. Validate via:

  • Microsomal assays : Incubate with human liver microsomes (HLMs); measure parent compound depletion (LC-MS) .
  • Metabolite ID : Identify phase I/II metabolites (e.g., glucuronidation at the amino group) using high-resolution mass spectrometry .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C (TGA data). Store at 4°C in amber vials .
  • Light sensitivity : UV-Vis spectroscopy confirms degradation under direct UV light (λ 254 nm); use light-protected containers .
  • Solution stability : Stable in DMSO for ≤6 months at -20°C; avoid freeze-thaw cycles >3× .

Advanced: What strategies improve selectivity for target enzymes over off-target proteins?

Answer:

  • Fragment-based design : Introduce bulky substituents (e.g., adamantane) to sterically block off-target binding .
  • Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down + LC-MS/MS) to identify off-target interactions .
  • Alanine scanning mutagenesis : Map critical residues in the target enzyme’s active site .

Advanced: How can researchers validate its mechanism of action in complex biological systems?

Answer:

  • CRISPR knockouts : Generate cell lines lacking the target enzyme (e.g., HDAC1 KO) to confirm on-target effects .
  • Transcriptomics : RNA-seq analysis post-treatment identifies differentially expressed pathways (e.g., apoptosis genes) .
  • In situ hybridization : Localize compound-target interactions in tissue sections (e.g., tumor biopsies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.